molecular formula C12H14ClNO2 B8695850 6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one

6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B8695850
M. Wt: 239.70 g/mol
InChI Key: AOUUOIAEVSVKGP-UHFFFAOYSA-N
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Description

6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one is a chemical compound with the molecular formula C12H14ClNO2 It is a derivative of quinolinone, characterized by the presence of a chloropropoxy group at the 6th position and a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropoxy group can be substituted with other nucleophiles.

    Oxidation Reactions: The dihydroquinolinone core can be oxidized to form quinolinone derivatives.

    Reduction Reactions: The compound can be reduced to form tetrahydroquinolinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Various substituted quinolinone derivatives.

    Oxidation Reactions: Quinolinone derivatives.

    Reduction Reactions: Tetrahydroquinolinone derivatives.

Scientific Research Applications

6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The chloropropoxy group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The dihydroquinolinone core may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chloropropoxy)-1H-indole
  • 6-(3-Chloropropoxy)-2H-chromen-2-one
  • 6-(3-Chloropropoxy)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one is unique due to its specific structural features, such as the dihydroquinolinone core and the chloropropoxy group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

6-(3-chloropropoxy)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H14ClNO2/c13-6-1-7-16-10-3-4-11-9(8-10)2-5-12(15)14-11/h3-4,8H,1-2,5-7H2,(H,14,15)

InChI Key

AOUUOIAEVSVKGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (50 g), cesium carbonate (150 g) and 1-bromo-3-chloropropane (58 g) in acetonitrile (300 mL) was stirred at 110° C. for 4 hours. The reaction mixture was cooled to room temperature, diluted with chloroform and filtered to remove insoluble materials. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluting solvent: chloroform→chloroform/methanol=4/1), and the resulting solid was subjected to recrystallization from ethanol to give the titled compound (42 g, 68%) as a colorless solid.
Quantity
50 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68%

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